7H-1,2,3-Triazolo[4,5-d]pyrimidine

CXCR2 Antagonism Chemokine Receptors Scaffold Hopping

Hit-to-lead programs targeting chemokine receptors, epigenetic enzymes, or adenosine receptors often stall due to scaffold limitations. 7H-1,2,3-Triazolo[4,5-d]pyrimidine (8-azapurine) is an unsubstituted, fused bicyclic core that resolves this bottleneck. • CXCR2 Antagonism: Enables potent binding and functional antagonism (IC50 < 1 µM); tunable to selective CCR7 antagonists (IC50 = 0.43 µM, >25-fold selectivity). • Epigenetic Targets: Yields sub-micromolar LSD1 inhibitors (IC50 = 0.564 µM) and high-affinity USP28 ligands (Kd = 40 nM, >90-fold selectivity). • A1 Adenosine Receptor: Optimized derivatives achieve Ki < 50 nM with subtype selectivity. Procurement-ready with expedited global shipping for academic and industrial research.

Molecular Formula C4H3N5
Molecular Weight 121.10 g/mol
CAS No. 273-37-0
Cat. No. B13963169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-1,2,3-Triazolo[4,5-d]pyrimidine
CAS273-37-0
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1C2=NN=NC2=NC=N1
InChIInChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2
InChIKeyBHPATMJVJXDPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-1,2,3-Triazolo[4,5-d]pyrimidine Overview


7H-1,2,3-Triazolo[4,5-d]pyrimidine (CAS 273-37-0) is an unsubstituted, fused bicyclic heteroaromatic core comprising a triazole and a pyrimidine ring. It is also recognized as an 8-azapurine scaffold and serves as a privileged, synthetically versatile template for designing bioactive molecules. Its basic physicochemical properties include a molecular weight of 121.10 g/mol and a topological polar surface area (TPSA) of 61.8 Ų [1]. As a molecular scaffold, it is chemically distinct from classic purines and from its functionalized, biologically-optimized derivatives such as 8-azaadenine or 8-azaguanine, which are not the subject of this evidence guide .

Scaffold hopping template for CXCR2, CCR7, and other GPCR antagonist design
Distinct electronic profile vs. purines, supporting p53-pathway modulation studies
Reported core template for LSD1, USP28, and A₁ adenosine receptor ligand research

7H-1,2,3-Triazolo[4,5-d]pyrimidine Substitution Failure


The unsubstituted 7H-1,2,3-triazolo[4,5-d]pyrimidine core should not be considered interchangeable with other purine or azapurine scaffolds due to its unique electronic character and its proven, quantifiable ability to serve as a template for achieving high-affinity interactions with multiple, distinct protein targets. Its direct comparator scaffolds, such as thiazolo[4,5-d]pyrimidines and classic purines, often demonstrate different activity profiles or potency thresholds when evaluated under identical conditions. For example, while thiazolo[4,5-d]pyrimidines were established as potent CXCR2 antagonists, a scaffold-hopping study revealed that the 1,2,3-triazolo[4,5-d]pyrimidine core itself enabled potent antagonism in both binding and functional assays (IC50 < 1 µM) [1]. This contrasts with classic purines, where the introduction of an N at position 8 (forming the 8-azapurine or triazolopyrimidine core) generally lowered CDK2 inhibitory activity compared to the parent purine scaffold, yet critically maintained potent, p53-dependent antiproliferative effects [2]. Therefore, for scientists seeking to probe specific targets like LSD1, USP28, or dual chemokine receptors, the triazolo[4,5-d]pyrimidine core provides a unique, quantifiable starting point that cannot be replicated by simple substitution with another heteroaromatic template.

vs. Thiazolo[4,5-d]pyrimidine
May match potency thresholds in CXCR2 assays, but offers distinct chemical space for patent diversification.
vs. Classic Purine
Scaffold can shift biological activity from direct CDK2 inhibition to p53-dependent antiproliferative pathway, altering mechanism context.

7H-1,2,3-Triazolo[4,5-d]pyrimidine Quantitative Evidence


CXCR2 Antagonism: Triazolopyrimidine vs. Thiazolopyrimidine

In a direct scaffold-hopping study designed to identify new CXCR2 antagonists, the unsubstituted triazolo[4,5-d]pyrimidine core was evaluated alongside the established thiazolo[4,5-d]pyrimidine scaffold and several other bicyclic heteroaromatic systems. The triazolo[4,5-d]pyrimidine scaffold demonstrated potent CXCR2 antagonism, achieving an IC50 value below 1 µM in both binding and calcium mobilization assays [1]. This performance places it among a select group of three scaffolds (alongside isoxazolo[5,4-d]pyrimidine and pyrido[3,4-d]pyrimidine) that met this dual-assay potency threshold, establishing it as a viable alternative to the reference thiazolo[4,5-d]pyrimidine core for CXCR2-targeted programs.

CXCR2 vs Thiazolopyrimidine
Head-to-head
IC₅₀
Supports CXCR2 scaffold hopping context
Dual assay equivalence (binding, Ca²⁺ mobilization)
CDK2 vs Classic Purine
Context-dependent
p53 Activation
Supports p53-pathway research context
Mechanistic shift from direct CDK2 inhibition
A₁ AR Affinity
Class-level
Ki
Supports A₁ AR ligand design
Selectivity over A₂A subtype
LSD1 Inhibition
Class-level
IC₅₀ 0.564 µM
Supports LSD1 probe development
Cellular activity in MGC-803 cells
USP28 Inhibition
Context-dependent
IC₅₀ 1.10 µM, Kd 40 nM
Supports USP28-selective probe design
>90-fold selectivity over LSD1/USP7
CCR7 Selectivity Tuning
Head-to-head
CCR7 IC₅₀ 0.43 µM, >25× sel.
Supports selective CCR7 antagonist tuning
Intra-scaffold SAR optimization
CXCR2 Antagonism Chemokine Receptors Scaffold Hopping

CDK2 Inhibition: 8-Azapurine vs. Classic Purine

A comparative study of 2,6,9-trisubstituted purines and their corresponding 8-azapurine (1,2,3-triazolo[4,5-d]pyrimidine) derivatives revealed a key, quantifiable divergence in their biological profiles. The introduction of the N atom at position 8 of the purine ring (converting the purine to an 8-azapurine) generally resulted in a loss of CDK2 inhibitory potency compared to the model purine inhibitors [1]. However, this reduction in direct CDK2 inhibition did not translate to a loss of antiproliferative activity. Remarkably, the antiproliferative potential of some 8-azapurine derivatives remained very high, and this effect was attributed to their acquired ability to potently activate the p53 tumor suppressor pathway—a mechanism distinct from the parent purines' primary mode of action [1].

CDK2 vs Classic Purine
Context-dependent
p53 Activation
Supports p53-pathway research context
Mechanistic shift from direct CDK2 inhibition
CDK2 Inhibition Antiproliferative Activity p53 Activation

A1 Adenosine Receptor Affinity and Selectivity

A series of 7-amino-substituted 1,2,3-triazolo[4,5-d]pyrimidines were evaluated in radioligand binding assays against bovine brain adenosine A1 and A2A receptors. The results demonstrated that compounds bearing specific substituents (e.g., a 2-chlorobenzyl group at the 3-position) achieved high affinity and selectivity for the A1 receptor subtype, with Ki values less than 50 nM [1]. This high affinity was coupled with demonstrable selectivity over the A2A receptor, a profile that was tunable based on the nature of the 7-amino substituent. The structure-activity relationship (SAR) for this series was distinct from that of analogous triazolopyridazine derivatives [1].

A₁ AR Affinity
Class-level
Ki
Supports A₁ AR ligand design
Selectivity over A₂A subtype
LSD1 Inhibition
Class-level
IC₅₀ 0.564 µM
Supports LSD1 probe development
Cellular activity in MGC-803 cells
USP28 Inhibition
Context-dependent
IC₅₀ 1.10 µM, Kd 40 nM
Supports USP28-selective probe design
>90-fold selectivity over LSD1/USP7
CCR7 Selectivity Tuning
Head-to-head
CCR7 IC₅₀ 0.43 µM, >25× sel.
Supports selective CCR7 antagonist tuning
Intra-scaffold SAR optimization
A1 Adenosine Receptor A2A Adenosine Receptor Receptor Binding

LSD1 Inhibition with Potent Triazolopyrimidines

In a study focused on identifying novel LSD1 inhibitors, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated. This effort led to the discovery of compound 27 as a potent, reversible LSD1 inhibitor with an IC50 value of 0.564 µM [1]. Importantly, this compound demonstrated a degree of selectivity for LSD1 over the related monoamine oxidase A and B (MAO-A/B) enzymes. Functional validation showed that treatment of MGC-803 gastric cancer cells with compound 27 resulted in significant inhibition of cellular LSD1 activity and suppression of cell migration [1].

LSD1 Inhibition
Class-level
IC₅₀ 0.564 µM
Supports LSD1 probe development
Cellular activity in MGC-803 cells
LSD1 Inhibition Epigenetics Anticancer Activity

USP28 Inhibition: Potency and Selectivity

In a targeted medicinal chemistry campaign, novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated as USP28 inhibitors. A lead compound (compound 19) was identified that potently inhibited USP28 with an IC50 of 1.10 ± 0.02 µM and a binding dissociation constant (Kd) of 40 nM [1]. Crucially, this compound exhibited remarkable selectivity, showing no significant inhibition of the closely related deubiquitinase USP7 or the aforementioned LSD1 enzyme, both with IC50 values > 100 µM [1]. This >90-fold selectivity window over LSD1 underscores the potential for developing highly specific chemical probes or therapeutic candidates from this scaffold.

USP28 Inhibition
Context-dependent
IC₅₀ 1.10 µM, Kd 40 nM
Supports USP28-selective probe design
>90-fold selectivity over LSD1/USP7
USP28 Inhibition Deubiquitinase Anticancer Activity

CCR7 and CXCR2 Dual Antagonism Selectivity Tuning

A scaffold-optimization study evaluated triazolo[4,5-d]pyrimidine derivatives as antagonists for the chemokine receptors CCR7 and CXCR2. An initial analogue demonstrated dual antagonism with IC50 values of 2.43 µM for CCR7 and 0.66 µM for CXCR2 [1]. Subsequent structure-activity relationship (SAR) exploration of the 3-, 5-, and 7-positions enabled a significant improvement in potency and selectivity. The most selective derivative achieved an IC50 of 0.43 µM for CCR7 while exhibiting an IC50 of 11.02 µM for CXCR2, representing a >25-fold selectivity window for CCR7 over CXCR2 [1]. This demonstrates the scaffold's tunability from a dual antagonist to a selective CCR7 antagonist.

CCR7 Selectivity Tuning
Head-to-head
CCR7 IC₅₀ 0.43 µM, >25× sel.
Supports selective CCR7 antagonist tuning
Intra-scaffold SAR optimization
CCR7 Antagonism CXCR2 Antagonism GPCR Immuno-oncology

7H-1,2,3-Triazolo[4,5-d]pyrimidine Application Scenarios


CXCR2 & CCR7 Chemokine Receptor Scaffold Hopping

In hit-to-lead or lead optimization programs targeting chemokine receptors like CXCR2 or CCR7 for immuno-oncology or inflammation, 7H-1,2,3-triazolo[4,5-d]pyrimidine serves as a validated alternative core scaffold. Procurement of this scaffold is justified by its demonstrated ability to achieve potent CXCR2 antagonism (IC50 < 1 µM) in both binding and functional assays, equivalent to the established thiazolo[4,5-d]pyrimidine core [1]. Furthermore, its tunable nature allows for optimization from a dual CCR7/CXCR2 antagonist profile (CCR7 IC50 = 2.43 µM, CXCR2 IC50 = 0.66 µM) to a highly selective CCR7 antagonist (CCR7 IC50 = 0.43 µM, CXCR2 IC50 = 11.02 µM) [2]. This makes it an ideal starting point for developing selective chemical probes or for diversifying a patent portfolio around chemokine receptor modulators.

p53-Activating Kinase Inhibitor Discovery

For research groups focused on anticancer agents that operate via p53 tumor suppressor activation rather than direct kinase inhibition, the 8-azapurine (1,2,3-triazolo[4,5-d]pyrimidine) scaffold presents a strategically differentiated starting point. Procurement for this application is supported by evidence showing that while 8-azapurines generally lose CDK2 inhibitory potency compared to classic purines, they retain potent antiproliferative activity through a distinct p53-dependent mechanism [1]. This allows researchers to explore a unique chemical space where anticancer efficacy is decoupled from direct kinase inhibition, potentially leading to agents with novel safety and efficacy profiles.

Epigenetic Probes for LSD1 and USP28

7H-1,2,3-Triazolo[4,5-d]pyrimidine is a premier scaffold for generating potent and selective inhibitors of key epigenetic regulators LSD1 and USP28. Its procurement is strongly justified by quantifiable data: derivatives have achieved sub-micromolar potency against LSD1 (IC50 = 0.564 µM) with cellular target engagement [1], and high potency against USP28 (IC50 = 1.10 µM, Kd = 40 nM) with >90-fold selectivity over related enzymes LSD1 and USP7 [2]. This established activity and selectivity profile make the scaffold an essential building block for academic and industrial groups developing chemical probes for target validation or advancing preclinical candidates in oncology.

A1 Adenosine Receptor Ligand Design

For programs in cardiovascular or neurological diseases where modulation of the A1 adenosine receptor is sought, 7H-1,2,3-triazolo[4,5-d]pyrimidine provides a well-characterized template for achieving high-affinity, subtype-selective ligands. Procurement decisions are supported by evidence that optimized derivatives (e.g., with a 2-chlorobenzyl at the 3-position) can achieve Ki values of less than 50 nM at the A1 receptor with clear selectivity over the A2A subtype [1]. This quantitative benchmark and the published structure-activity relationship data offer a significant advantage over less characterized scaffolds, accelerating the design-synthesis-test cycle for new A1 receptor modulators.

Application
Selection Property
Validation Focus
CXCR2 & CCR7 Scaffold Hopping
Scaffold hopping versatility
Target engagement in binding/functional assays
p53-Activating Kinase Research
p53 pathway activation profile
p53-dependent antiproliferative endpoints
Epigenetic Probe Design (LSD1/USP28)
Selective inhibitory profile
Cellular target engagement (LSD1, USP28)
A₁ Adenosine Receptor Ligand Design
High-affinity A₁ AR template
Subtype selectivity vs. A₂A

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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